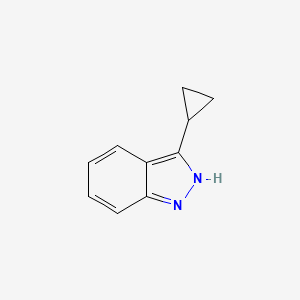

3-Cyclopropyl-1H-indazole

Descripción general

Descripción

3-Cyclopropyl-1H-indazole, also known as CIP, is an organic compound belonging to the family of heterocyclic compounds. It is a cyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. CIP is a valuable compound in organic synthesis and has numerous applications in medicinal chemistry and drug development.

Aplicaciones Científicas De Investigación

Antitumor Activity

A study by Lu et al. (2020) discusses the synthesis of a 1H-indazole derivative with notable antitumor activity. This derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, has been shown to effectively inhibit the proliferation of HT-29, K562, and MKN45 cancer cell lines. The study includes detailed structural analysis using spectro-elemental characterizations and single-crystal X-ray analysis, alongside theoretical calculations to determine reaction sites and intermolecular interactions (Lu et al., 2020).

Activation of Soluble Guanylate Cyclase

Selwood et al. (2001) identified 1-benzyl-3-(3-dimethylaminopropyloxy)indazole as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This study involved a comprehensive structure-activity relationship study and demonstrated that certain indazole derivatives exhibit potent activation of soluble guanylate cyclase and inhibit platelet aggregation. Such findings underscore the potential of indazole derivatives in cardiovascular research (Selwood et al., 2001).

Importance in Treating Neurological Disorders

Pal and Sahu (2022) highlighted the significant role of indazole in addressing neurological disorders. Indazole derivatives have been found to inhibit various signaling pathways and enzymes, contributing to their efficacy in treating conditions such as Parkinson's disease and Alzheimer's disease. The study provides insights into the mechanisms of action of indazole derivatives in neurological diseases (Pal & Sahu, 2022).

Antiproliferative Activity

Another study by Lu et al. (2021) synthesized a compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited significant inhibitory activity against certain cancer cell lines. This work contributes to the growing body of research on the potential of indazole derivatives in cancer therapy (Lu et al., 2021).

Synthesis and Pharmaceutical Applications

Gaikwad et al. (2015) provide an overview of the synthesis and various biological activities of indazole derivatives. Recognized for their anti-hypertensive and anti-cancer properties, these compounds have vast potential in pharmaceutical applications, particularly as building blocks for novel drug development (Gaikwad et al., 2015).

Mecanismo De Acción

Target of Action

3-Cyclopropyl-1H-indazole is a derivative of the indazole family of compounds . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For example, in the case of indazole-based therapeutic agents, the 1H-indazole-3-amine structure has been found to be an effective hinge-binding fragment, binding effectively with the hinge region of tyrosine kinase .

Biochemical Pathways

Indazole derivatives are known to influence a broad range of biological properties, such as anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the biological activities of novel indazole derivatives.

Propiedades

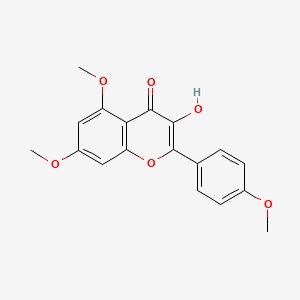

IUPAC Name |

3-cyclopropyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVBTLDJPYBQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=CC=CC3=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738463 | |

| Record name | 3-Cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146395-69-8 | |

| Record name | 3-Cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)

![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)